Conotoxin GI

Overview

Description

Alpha-Conotoxin GI is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus geographus. This compound is known for its potent and selective antagonistic activity against nicotinic acetylcholine receptors (nAChRs), specifically targeting the alpha/delta subunit interface . Due to its high specificity and potency, Conotoxin GI has become a valuable tool in neuropharmacological research and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of Conotoxin GI involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a resin support, with each amino acid being added sequentially. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . After the peptide chain is fully assembled, it is cleaved from the resin and subjected to oxidative folding to form the correct disulfide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to increase efficiency and yield. The oxidative folding step is optimized to ensure the correct formation of disulfide bonds, which is crucial for the biological activity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Alpha-Conotoxin GI primarily undergoes oxidation reactions to form disulfide bonds, which are essential for its three-dimensional structure and biological activity . Additionally, it can undergo substitution reactions where specific amino acids are replaced to create analogs with enhanced stability or activity .

Common Reagents and Conditions

Oxidation: Typically performed using air oxidation or iodine in methanol to form disulfide bonds.

Substitution: Amino acid substitutions are achieved using standard SPPS techniques with modified amino acids.

Major Products Formed

The major products formed from these reactions are the correctly folded Conotoxin GI with its native disulfide bonds and various analogs with modified amino acid sequences .

Scientific Research Applications

Pain Management

Conotoxins, including Conotoxin GI, have been extensively researched for their analgesic properties. They target nicotinic acetylcholine receptors (nAChRs), which play a crucial role in pain signaling pathways. The ability of this compound to selectively block specific nAChR subtypes makes it a promising candidate for developing new analgesics, particularly for neuropathic pain conditions .

Neuromuscular Blockade

Research indicates that this compound can serve as a potent neuromuscular blocker. Its mechanism involves competitive inhibition at the neuromuscular junction, which could lead to applications in anesthesia and muscle relaxation during surgical procedures . The development of stable peptidomimetics has further enhanced its potential by improving pharmacokinetic properties while retaining biological activity .

Stability and Binding Affinity

Recent studies have focused on enhancing the stability of this compound through synthetic modifications. For instance, a triazole-peptidomimetic version of this compound exhibited significantly improved plasma stability compared to the native form while maintaining comparable bioactivity against nAChRs . This advancement is critical as it addresses the common limitations associated with peptide therapeutics, such as rapid degradation and immunogenicity.

Analytical Techniques

Advanced analytical methods have been employed to study this compound's interactions with its target receptors. Techniques such as NMR spectroscopy have provided insights into the conformational dynamics of the toxin in solution, revealing how structural variations influence binding affinity and efficacy . These studies are essential for rational drug design aimed at optimizing therapeutic agents derived from conotoxins.

Case Studies and Research Findings

Mechanism of Action

Alpha-Conotoxin GI exerts its effects by binding to the alpha/delta subunit interface of the nicotinic acetylcholine receptor (nAChR), thereby blocking the receptor’s activity . This binding prevents the normal action of acetylcholine, a neurotransmitter, leading to the inhibition of neuromuscular transmission . The high specificity of Conotoxin GI for the alpha/delta site over the alpha/gamma site makes it a valuable pharmacological tool .

Comparison with Similar Compounds

Alpha-Conotoxin GI is part of a larger family of conotoxins, each with unique properties and specificities:

Alpha-Conotoxin ImI: Targets neuronal nAChRs and has applications in studying neuronal signaling.

Alpha-Conotoxin MII: Selectively inhibits alpha3beta2 nAChRs, useful in addiction research.

Alpha-Conotoxin PnIA: Another conotoxin with specificity for neuronal nAChRs, used in neuropharmacological studies.

Compared to these similar compounds, Conotoxin GI is unique in its high specificity for the muscle-type nAChRs, particularly the alpha/delta subunit interface . This specificity makes it an unparalleled tool for studying neuromuscular transmission and developing therapeutics targeting muscle-type nAChRs.

Biological Activity

Introduction

Conotoxin GI, a peptide derived from the venom of the marine cone snail Conus geographus, is a member of the α-conotoxin family. This compound has garnered significant attention due to its potent biological activity, particularly as an antagonist of nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of this compound, exploring its mechanisms, potency, structural characteristics, and potential therapeutic applications.

Structural Characteristics

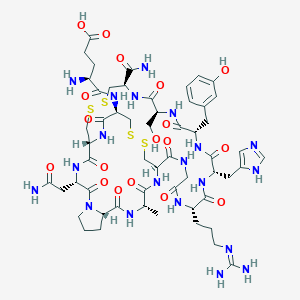

This compound is composed of 13 amino acids and contains two disulfide bonds that contribute to its structural stability and function. The unique arrangement of these bonds is critical for its interaction with nAChRs. The peptide's structure has been extensively studied using techniques such as NMR spectroscopy, which has provided insights into its conformational dynamics and binding properties .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Length | 13 amino acids |

| Disulfide Bonds | 2 |

| Molecular Weight | Approximately 1.5 kDa |

| Source | Venom of Conus geographus |

This compound primarily functions as a competitive antagonist at nAChRs, inhibiting the action of acetylcholine. This inhibition is crucial in various physiological processes, including muscle contraction and neurotransmission. The potency of this compound varies across different nAChR subtypes.

Potency Against nAChR Subtypes

Research indicates that this compound exhibits varying degrees of inhibitory activity against different nAChR subtypes:

- Mouse α1β1δε nAChR : Exhibits approximately 67% inhibition at a concentration of 10 nM.

- Rat α9α10 nAChR : IC50 value reported at 9.35 μM.

- Other subtypes (α3β2, α3β4, α4β4, α7) : No significant activity observed even at concentrations up to 10 μM .

Table 2: Inhibitory Potency of this compound on Various nAChR Subtypes

| nAChR Subtype | IC50 (μM) | Inhibition (%) at 10 nM |

|---|---|---|

| Mouse α1β1δε | 1.83 | 67 |

| Rat α9α10 | 9.35 | - |

| α3β2 | >10 | - |

| α3β4 | >10 | - |

| α4β4 | >10 | - |

| α7 | >10 | - |

Case Studies and Therapeutic Potential

The therapeutic potential of this compound has been explored in various studies, particularly concerning pain management. In a notable clinical trial involving patients with chronic pain conditions (cancer or AIDS-related), conotoxins have shown promise in alleviating pain without developing tolerance .

Case Study: Pain Management

- Study Design : Double-blind, randomized, placebo-controlled trial.

- Participants : 111 patients with treatment-resistant chronic pain.

- Outcome : Significant reduction in pain levels was observed in the treatment group receiving conotoxins.

Recent Advances in Research

Recent studies have focused on enhancing the stability and bioactivity of this compound through structural modifications. For instance, triazole-peptidomimetics have been developed as stable analogs that mimic the native structure while improving resistance to enzymatic degradation . These modifications aim to retain or even enhance the biological activity while increasing the potential for therapeutic applications.

Table 3: Comparison of Native this compound and Triazole-Peptidomimetics

| Compound | Stability in Plasma | Biological Activity |

|---|---|---|

| Native this compound | Low | High |

| Triazole Mimetic | Significantly Higher | Comparable to native |

Q & A

Basic Research Questions

Q. What is the structural configuration of α-Conotoxin GI, and how does it determine its specificity for nicotinic acetylcholine receptors (nAChRs)?

α-Conotoxin GI is a 13-amino acid peptide with the sequence ECCNPACGRHYSC, stabilized by two disulfide bonds (Cys²-Cys⁷ and Cys³-Cys¹³) and a C-terminal amidation. This compact structure creates a rigid scaffold critical for binding to nAChRs . The disulfide bond arrangement (Cys²-Cys⁷ and Cys³-Cys¹³) was shown to influence stability and receptor selectivity through nuclear magnetic resonance (NMR) and circular dichroism (CD) studies. For example, altering disulfide connectivity reduces inhibitory potency by 90% in murine BC3H-1 muscle-type receptors . Researchers should prioritize structural validation via mass spectrometry and NMR to confirm disulfide bond integrity in synthetic batches .

Q. Which experimental models are validated for studying α-Conotoxin GI’s inhibitory effects on nAChRs?

Key models include:

- Xenopus laevis oocytes heterologously expressing fetal muscle-type (α1/β1/γ/δ) nAChRs, where α-Conotoxin GI exhibits IC₅₀ values of 10–100 nM .

- BC3H-1 murine cell lines (muscle-derived) for assessing high-affinity α/δ subunit interactions .

- Torpedo californica electroplaque nAChRs for low-affinity α/γ subunit binding studies .

Methodological Note: Use voltage-clamp electrophysiology to quantify inhibition, ensuring toxin concentrations (10 nM–1 μM) are optimized per receptor subtype. Validate receptor expression via Western blotting or radioligand binding .

Q. How should α-Conotoxin GI be stored to maintain stability in laboratory settings?

- Short-term : Store lyophilized powder at 4°C for ≤2 weeks.

- Long-term : Store at -20°C in anhydrous conditions (≤3 months). Reconstitute in pH 7.4 phosphate-buffered saline (PBS) to prevent aggregation .

Validation: Monitor purity via reverse-phase HPLC (≥98% purity) and bioactivity using BC3H-1 cell assays after storage .

Advanced Research Questions

Q. How can structural modifications of α-Conotoxin GI enhance selectivity for specific nAChR subtypes?

Rational design strategies include:

- Amino acid substitutions : Replace non-conserved residues (e.g., Pro⁶ or Arg⁹) to alter steric or electrostatic interactions. For example, a benzoylphenylalanine derivative at position 13 improved photoaffinity labeling in Torpedo receptors .

- Disulfide isomer engineering : Test synthetic analogs with alternative disulfide connectivities (e.g., Cys²-Cys³ and Cys⁷-Cys¹³) to probe structural stability and receptor engagement .

Validation: Use surface plasmon resonance (SPR) or cryo-EM to map binding interfaces and quantify dissociation constants (Kd) .

Q. What methodological approaches resolve contradictions in α-Conotoxin GI’s binding affinities across studies?

Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 1 μM) may arise from:

- Receptor subunit composition : Muscle-type (α1/β1/γ/δ) vs. neuronal (e.g., α7 homopentamers) nAChRs exhibit distinct toxin sensitivities .

- Experimental conditions : Variations in pH, temperature, or ion concentrations (e.g., Ca²⁺ chelators) modulate toxin-receptor kinetics.

Resolution Strategy: Standardize assay buffers (e.g., 150 mM NaCl, 2 mM CaCl₂, pH 7.4) and validate receptor subtypes via subunit-specific antibodies .

Q. What advanced analytical techniques ensure reliable quantification of α-Conotoxin GI in complex biological matrices?

- Immunoassays : Use polyclonal antibodies for rapid detection in tissue homogenates (limit of detection: ~1 ng/mL) .

- HPLC-MS/MS : Employ C18 columns with electrospray ionization (ESI) and multiple reaction monitoring (MRM) for precise quantification (CV <5%) .

Application Note: Spike synthetic α-Conotoxin GI into plasma samples to assess recovery rates (≥85%) and matrix effects .

Q. How can computational modeling guide the design of α-Conotoxin GI analogs with novel pharmacological profiles?

- Molecular dynamics (MD) simulations : Simulate toxin-receptor interactions (e.g., with α3β2 nAChRs) to identify critical binding residues.

- Docking studies : Use crystal structures of ACh-binding proteins (AChBPs) to predict binding orientations and affinity changes .

Validation: Compare in silico predictions with electrophysiology data to refine models iteratively .

Properties

IUPAC Name |

(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(3-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUQNJQRLCOOSR-NAKBKFBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H80N20O18S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76862-65-2 |

Source

|

| Record name | Conotoxin GI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076862652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.